molecular formula C23H40O B1585577 2,6-Di-tert-butyl-4-nonylphenol CAS No. 4306-88-1

2,6-Di-tert-butyl-4-nonylphenol

Cat. No.: B1585577
CAS No.: 4306-88-1
M. Wt: 332.6 g/mol
InChI Key: VQQLTEBUMLSLFJ-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-nonylphenol is an organic compound with the molecular formula C23H38O. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a nonyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-nonylphenol typically involves the alkylation of phenol with tert-butyl and nonyl groups. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where phenol is reacted with isobutylene and nonene in the presence of a catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-nonylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-nonylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

    Industry: Used in the production of lubricants, fuels, and other industrial products to enhance stability and shelf life.

Mechanism of Action

The antioxidant properties of 2,6-Di-tert-butyl-4-nonylphenol are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals, which are stabilized through the formation of less reactive phenoxyl radicals.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-bis(1,1-dimethylethyl)-: Similar structure but lacks the nonyl group.

    Phenol, 2,4-bis(1,1-dimethylethyl)-: Similar structure with tert-butyl groups at different positions.

    Phenol, 2,6-di-tert-butyl-4-methyl-: Contains a methyl group instead of a nonyl group.

Uniqueness

2,6-Di-tert-butyl-4-nonylphenol is unique due to the presence of the nonyl group, which enhances its lipophilicity and makes it more effective in non-polar environments. This property makes it particularly useful in industrial applications where solubility in non-polar solvents is required.

Properties

IUPAC Name

2,6-ditert-butyl-4-nonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O/c1-8-9-10-11-12-13-14-15-18-16-19(22(2,3)4)21(24)20(17-18)23(5,6)7/h16-17,24H,8-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQLTEBUMLSLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063404
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4306-88-1
Record name 2,6-di-tert-Butyl-4-nonylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4306-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004306881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-di-tert-butyl-4-nonylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of scorch inhibitors in polyurethane foam production, and how does 2,6-Di-tert-butyl-4-nonylphenol contribute to this process?

A1: Scorching is a premature crosslinking reaction that can occur during polyurethane foam production, leading to undesirable properties like discoloration, reduced flexibility, and altered foam structure. Scorch inhibitors are crucial for controlling the reaction rate and preventing these issues.

Q2: The research mentions that liquid formulations of scorch inhibitors are preferred for polyurethane foam production. Why is this compound particularly suited for this application?

A2: Liquid scorch inhibitors offer several advantages in polyurethane foam production, including easier handling, improved dispersion within the foam formulation, and greater control over dosing. This compound is described as a liquid derivatized phenol [], making it well-suited for these formulations. Its liquid state facilitates homogeneous mixing with other components, contributing to the production of uniform and high-quality polyurethane foams.

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